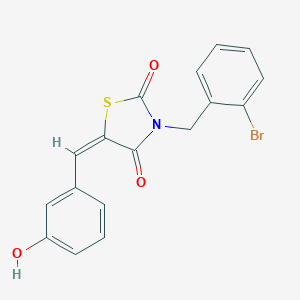
5-(2-Chloro-6-fluorobenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chloro-6-fluorobenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CFTRinh-172 is a selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is responsible for regulating the transport of chloride ions across the cell membrane.
Wirkmechanismus
5-(2-Chloro-6-fluorobenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione is a selective inhibitor of the CFTR chloride channel, which is responsible for regulating the transport of chloride ions across the cell membrane. 5-(2-Chloro-6-fluorobenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione binds to the cytoplasmic side of the CFTR channel and prevents chloride ions from passing through the channel. This inhibition of CFTR activity leads to a decrease in the secretion of chloride ions and an increase in the absorption of sodium ions, which can help to restore normal ion transport in cells and tissues.
Biochemical and Physiological Effects
5-(2-Chloro-6-fluorobenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione has been shown to have several biochemical and physiological effects, including the inhibition of CFTR channel activity, the restoration of CFTR function in cells and tissues, and the improvement of disease outcomes in animal models of CF and other diseases. 5-(2-Chloro-6-fluorobenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in CF and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-Chloro-6-fluorobenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione has several advantages for lab experiments, including its high potency and selectivity for the CFTR channel, its ease of synthesis, and its well-characterized mechanism of action. However, 5-(2-Chloro-6-fluorobenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione also has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 5-(2-Chloro-6-fluorobenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione, including the development of more potent and selective inhibitors of the CFTR channel, the optimization of dosing regimens and delivery methods for 5-(2-Chloro-6-fluorobenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione, and the evaluation of 5-(2-Chloro-6-fluorobenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione in clinical trials for CF and other diseases. Additionally, the use of 5-(2-Chloro-6-fluorobenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione as a tool for studying CFTR channel function and regulation may lead to new insights into the pathophysiology of CF and other diseases.
Synthesemethoden
The synthesis of 5-(2-Chloro-6-fluorobenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione involves several steps, including the condensation of 2-chloro-6-fluorobenzaldehyde with 4-methylbenzylamine to form the imine intermediate, followed by the addition of 2,4-thiazolidinedione to form the final product. The synthesis of 5-(2-Chloro-6-fluorobenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione has been described in detail in several publications and is considered to be a straightforward and efficient method.
Wissenschaftliche Forschungsanwendungen
5-(2-Chloro-6-fluorobenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other diseases that involve dysfunctional CFTR channels. CF is a genetic disorder that affects the lungs, pancreas, and other organs, and is caused by mutations in the CFTR gene. 5-(2-Chloro-6-fluorobenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione has been shown to be effective in restoring CFTR function in cells and animal models of CF, and has been proposed as a potential therapy for CF.
In addition to CF, 5-(2-Chloro-6-fluorobenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione has also been studied for its potential therapeutic applications in other diseases, such as secretory diarrhea, polycystic kidney disease, and cholangiocarcinoma. 5-(2-Chloro-6-fluorobenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione has been shown to inhibit the activity of CFTR channels in these diseases, which may lead to improved disease outcomes.
Eigenschaften
Produktname |
5-(2-Chloro-6-fluorobenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione |
|---|---|
Molekularformel |
C18H14ClFN2O2 |
Molekulargewicht |
344.8 g/mol |
IUPAC-Name |
(5E)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C18H14ClFN2O2/c1-11-5-7-12(8-6-11)10-22-17(23)16(21-18(22)24)9-13-14(19)3-2-4-15(13)20/h2-9H,10H2,1H3,(H,21,24)/b16-9+ |
InChI-Schlüssel |
YSFJILQUZOXRHQ-CXUHLZMHSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C\C3=C(C=CC=C3Cl)F)/NC2=O |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C=CC=C3Cl)F)NC2=O |
Kanonische SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C=CC=C3Cl)F)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-bromo-4-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B305781.png)

![Isopropyl [5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B305790.png)
![Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B305791.png)
![Isopropyl {5-[4-({3-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B305792.png)
![3-(2-Chlorobenzyl)-5-[(6-methyl-2-pyridinyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B305794.png)

![2-Chloro-5-(5-{[3-(2-cyanobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B305798.png)

![N-(3-chlorophenyl)-2-{(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B305802.png)
![2-Cyano-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}acrylamide](/img/structure/B305804.png)
![2-cyano-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}-N-(4-methylphenyl)acrylamide](/img/structure/B305805.png)
![({5-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]furan-2-yl}methylidene)propanedinitrile](/img/structure/B305807.png)
![2-cyano-N-(2,5-dimethylphenyl)-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}acrylamide](/img/structure/B305808.png)